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Lutetium (Lu) Sputtering Targets

Cat. No.: B13831671
M. Wt: 233.759 g/mol
InChI Key: OHIWLJWDEUZUFQ-UHFFFAOYSA-N
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Description

Contextual Significance of Lutetium in Advanced Materials Science

Lutetium is the last element in the lanthanide series and possesses the highest density, melting point, and hardness of all the lanthanides. sputtertargets.net These characteristics make it an attractive material for specialized applications where durability and performance are critical. stanfordmaterials.com In advanced materials science, lutetium and its compounds are utilized in the development of high-performance alloys, catalysts, and high-temperature ceramics. stanfordmaterials.com Its unique electronic and optical properties also make it a crucial element in the manufacturing of sensors, radiation detection devices, and as a host for phosphors in LED lighting and displays. samaterials.comyoutube.com The ability to deposit thin, uniform films of lutetium and its compounds is essential for integrating these properties into functional devices.

Role of Sputtering Technology in Lutetium-Based Thin Film Synthesis

Sputtering is a physical vapor deposition (PVD) process where atoms are ejected from a solid target material by bombarding it with energetic ions. admatinc.com This technique is particularly well-suited for creating high-quality, uniform thin films with precise thickness control. samaterials.comamericanelements.com For lutetium-based materials, sputtering offers several advantages over other deposition methods. It allows for the deposition of materials with high melting points, like lutetium, and can be used to create complex, multi-component films by using alloy or composite targets. admatinc.com

The sputtering process for lutetium targets typically involves placing a high-purity lutetium or lutetium compound disc (the target) in a vacuum chamber. evo-chem.com An inert gas, such as argon, is introduced and ionized to create a plasma. admatinc.com The positive ions from the plasma are accelerated towards the negatively biased target, causing atoms to be "sputtered" off. These ejected atoms then travel and deposit onto a substrate, forming a thin film. admatinc.com Both direct current (DC) and radio frequency (RF) sputtering techniques can be employed, with RF sputtering being necessary for insulating target materials like lutetium oxide. scispace.com

Historical Evolution and Current Landscape of Lutetium Sputtering Target Development

The development of sputtering technology dates back to the mid-19th century, with its application for thin film deposition gaining traction in the 20th century. admatinc.com The use of lutetium in sputtering targets is a more recent development, driven by the increasing demand for advanced materials in high-tech industries. lucintel.com Early research focused on understanding the fundamental sputtering characteristics of lutetium and its basic compounds.

The current landscape of lutetium sputtering target development is characterized by a focus on high-purity materials and customized target fabrication. lucintel.com Advances in purification techniques have led to the availability of lutetium targets with purities exceeding 99.9%, which is crucial for minimizing contamination and ensuring consistent film quality in sensitive applications like semiconductors. samaterials.com Furthermore, manufacturers now offer a wide range of target shapes, sizes, and compositions to meet the specific requirements of different sputtering systems and applications. evo-chem.comamericanelements.com The global market for lutetium sputtering targets is projected to grow, driven by the expansion of the optoelectronics and photonics industries. lucintel.com

Scope and Objectives of Lutetium Sputtering Target Research

Current research on lutetium sputtering targets is multifaceted, with several key objectives:

Enhancing Film Quality: A primary goal is to optimize sputtering parameters (such as power, pressure, and gas composition) to produce thin films with desired properties, including high density, low surface roughness, and specific crystalline structures.

Developing Novel Materials: Researchers are exploring the synthesis of new lutetium-based compounds and alloys through sputtering to unlock novel functionalities. This includes doping lutetium compounds with other elements to tailor their optical, magnetic, or electrical properties.

Improving Deposition Efficiency: Efforts are underway to increase the deposition rate and material utilization of lutetium sputtering targets, which is particularly important given the high cost of lutetium. youtube.com

Understanding Growth Mechanisms: In-situ monitoring techniques are being used to gain a deeper understanding of the thin film growth process at the atomic level. kit.edu This knowledge is crucial for controlling the microstructure and properties of the deposited films. kit.edu

Exploring New Applications: Research continues to identify and develop new applications for lutetium-based thin films in emerging fields such as spintronics, high-k dielectrics, and advanced scintillators. scirp.orgaip.org

Detailed Research Findings

Recent research has yielded significant insights into the properties and potential applications of various lutetium-based thin films synthesized via sputtering.

Lutetium Oxide (Lu₂O₃): Thin films of lutetium oxide are of great interest due to their wide bandgap (around 5.5 eV), high dielectric constant (k ≈ 11-13), and excellent thermal stability. scirp.orgresearchgate.net These properties make Lu₂O₃ a promising candidate for next-generation microelectronic devices, such as high-k gate dielectrics in transistors. scirp.org Studies have shown that the optical properties of Lu₂O₃ films, including their refractive index, can be controlled by the deposition conditions. researchgate.netresearchgate.net Europium-doped lutetium oxide (Lu₂O₃:Eu) thin films are also being investigated for their potential as scintillators in high-resolution X-ray imaging systems due to their high density and efficient light emission. nih.govdynasil.com

Lutetium Aluminum Garnet (LuAG): Lutetium aluminum garnet (Lu₃Al₅O₁₂) is a robust material with excellent physical and chemical stability. researchgate.net When doped with ions like cerium (Ce) or ytterbium (Yb), LuAG becomes a highly efficient scintillator and laser material. americanelements.comscientificmaterials.com Sputtered thin films of Ce:LuAG are being developed for use in high-resolution imaging applications. americanelements.com The smaller lattice constant of LuAG compared to other rare-earth garnets results in narrower linewidths and greater energy level splitting, leading to more efficient laser devices. scientificmaterials.com

Lutetium Iron Garnet (LuIG): Lutetium iron garnet (Lu₃Fe₅O₁₂) is a ferrimagnetic insulator with very low magnetic damping, making it a promising material for spintronic devices. aip.org Researchers have successfully grown sub-10-nm thick LuIG films with extremely low damping coefficients using molecular-beam epitaxy, a technique closely related to sputtering. aip.org These ultra-thin films are crucial for developing energy-efficient spintronic components. aip.org

Lutetium Silicide (LuSi₂): Lutetium silicide is an intermetallic compound with good metallic conductivity and thermal stability. samaterials.com Thin films of LuSi₂ are being explored for use as ohmic contacts and interconnects in high-performance microelectronic devices. samaterials.com

Data Tables

Table 1: Properties of Lutetium and Selected Compounds

CompoundChemical FormulaMelting Point (°C)Density (g/cm³)Key PropertiesPotential Applications
LutetiumLu1663 stanfordmaterials.com9.84 stanfordmaterials.comHigh density, high melting point, corrosion resistant stanfordmaterials.comsputtertargets.netAlloys, catalysts, sputtering targets stanfordmaterials.comstanfordmaterials.com
Lutetium OxideLu₂O₃~2450 researchgate.net9.42Wide bandgap, high dielectric constant, thermal stability scirp.orgresearchgate.netHigh-k dielectrics, scintillators, optical coatings samaterials.comscirp.orgnih.gov
Lutetium Aluminum GarnetLu₃Al₅O₁₂~20506.73High density, high thermal conductivity, stable host for dopants scientificmaterials.comwikipedia.orgSolid-state lasers, scintillators, transparent ceramics wikipedia.org
Lutetium Iron GarnetLu₃Fe₅O₁₂~17506.64Low magnetic damping, ferrimagnetic insulator aip.orgSpintronic devices, microwave components aip.orgmdpi.com
Lutetium SilicideLuSi₂--Metallic conductivity, thermal stability samaterials.comMicroelectronic contacts and interconnects samaterials.com

Note: Some properties may vary depending on the specific synthesis method and conditions.

Table 2: Sputtering Target Specifications

ParameterValueReference
MaterialLutetium (Lu), Lutetium Oxide (Lu₂O₃), etc. samaterials.comsputtertargets.net
Purity≥99%, 99.9%, 99.99% or customized samaterials.com
ShapesDiscs, Plates, Rectangular, Rotatable, Custom stanfordmaterials.comamericanelements.com
Common Diameters2", 3", 4" or customized samaterials.com
BondingIndium, Elastomer samaterials.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula Mn4N- B13831671 Lutetium (Lu) Sputtering Targets

Properties

Molecular Formula

Mn4N-

Molecular Weight

233.759 g/mol

IUPAC Name

azanidylidenemanganese;manganese

InChI

InChI=1S/4Mn.N/q;;;;-1

InChI Key

OHIWLJWDEUZUFQ-UHFFFAOYSA-N

Canonical SMILES

[N-]=[Mn].[Mn].[Mn].[Mn]

Origin of Product

United States

Fundamental Aspects of Lutetium Sputtering Processes

Sputtering Yields and Angular Distributions for Lutetium Under Ion Bombardment

The sputtering yield, defined as the number of target atoms ejected per incident ion, is a crucial parameter in determining the deposition rate. This yield is not constant; it is a function of several factors including the energy and mass of the bombarding ions, the angle of incidence, and the atomic mass and surface binding energy of the target material. vaccoat.comglobalsino.com

For a given ion, the sputtering yield is initially zero until the ion's energy surpasses a specific threshold, typically in the range of 10-40 eV, which is necessary to overcome the surface binding energy of the target atoms. vaccoat.com Beyond this threshold, the yield generally increases with ion energy, reaching a maximum at several hundred to a few thousand eV, before decreasing at very high energies as the ions penetrate deeper into the target, dissipating their energy far from the surface. vaccoat.combohrium.com

While specific experimental data for lutetium (Lu) is not extensively tabulated, its sputtering yield can be contextualized by examining trends in the periodic table and data for neighboring elements. The sputtering yield exhibits a periodic dependence on the atomic number of the target material. researchgate.net For instance, when bombarded with argon ions at 600 eV, the yield of hafnium (Hf, Z=72), lutetium's neighbor, is approximately 0.8 atoms/ion. angstromsciences.com This is comparatively lower than elements like copper (2.3) or gold (2.8), which is a general trend for refractory metals. angstromsciences.com

Table 1: Comparative Sputtering Yields for Various Metals (Note: Data for Lutetium is estimated based on trends for heavy refractory metals. Other data is for 600 eV Argon ion bombardment for comparison.)

Material Atomic Number (Z) Sputtering Yield (atoms/ion @ 600 eV Ar+)
Chromium (Cr) 24 1.3 angstromsciences.com
Copper (Cu) 29 2.3 angstromsciences.com
Hafnium (Hf) 72 0.8 angstromsciences.com
Lutetium (Lu) 71 ~0.8-1.0 (Estimated)
Tantalum (Ta) 73 0.9 semicore.com

The angle of ion incidence also strongly influences the sputtering yield. For non-normal incidence, the yield typically increases, reaching a maximum at an angle of 75° to 85° from the surface normal, before rapidly decreasing at grazing angles. globalsino.comglobalsino.com

The angular distribution of sputtered lutetium atoms describes the direction in which atoms are ejected from the target surface. For polycrystalline targets under normal ion incidence, the distribution can often be approximated by a cosine function. However, experimental data for many materials show deviations, with distributions being either "under-cosine" (fewer atoms at oblique angles) or "over-cosine" (more atoms at oblique angles). capes.gov.br The shape of the distribution is influenced by the energy of the incident ions. researchgate.net At very oblique angles of ion incidence, the angular distribution becomes highly anisotropic, losing its symmetry around the surface normal and often peaking in the forward direction. researchgate.netfraunhofer.de This is a critical consideration for ensuring uniform coating of substrates.

Plasma Interactions with Lutetium Sputtering Target Surfaces

The plasma in a sputtering system is a dynamic environment where complex interactions occur between the sputtering gas ions, electrons, and the lutetium target. These interactions sustain the discharge and generate the flux of material for thin film deposition.

In a typical DC magnetron sputtering process, a high voltage is applied to the lutetium target (cathode) in the presence of an inert gas, most commonly argon (Ar). This initiates a glow discharge. Energetic electrons, confined near the target surface by a magnetic field, collide with Ar atoms, ionizing them to create Ar+ ions. These positive ions are then accelerated by the electric field towards the negatively biased lutetium target.

The forceful impact of these Ar+ ions on the target surface results in the ejection of neutral lutetium atoms through momentum transfer. Once in the plasma, these sputtered Lu atoms can undergo electron impact ionization:

e⁻ (energetic) + Lu⁰ (gas) → Lu⁺ (gas) + 2e⁻

This process contributes lutetium ions to the plasma. While the majority of the sputtered flux consists of neutral atoms, the ionized portion can be manipulated by electric or magnetic fields, allowing for enhanced film properties through energetic bombardment of the substrate. In high-power impulse magnetron sputtering (HiPIMS), a very high degree of ionization of the sputtered metal can be achieved.

A fundamental process for sustaining the plasma is secondary electron emission (SEE) . When Ar+ ions bombard the lutetium target, they not only sputter Lu atoms but also cause the emission of electrons from the surface. These secondary electrons are accelerated away from the cathode, and they are crucial for maintaining the population of energetic electrons needed to ionize the sputtering gas. mountainscholar.org

Crucially, the surface condition dramatically affects the SEY. The presence of a compound layer, such as an oxide, on the metal surface significantly increases the secondary electron emission. svc.orgtudelft.nl As will be discussed in the next section, during reactive sputtering of lutetium in an oxygen-containing plasma, a lutetium oxide layer forms on the target. This oxidized surface will exhibit a higher SEY than the pure metal, which in turn lowers the plasma impedance and the absolute target voltage. svc.org

Reactive Sputtering Dynamics Involving Lutetium and Process Gases

Reactive sputtering is a technique used to deposit compound thin films, such as oxides and nitrides, by introducing a reactive gas (e.g., oxygen, nitrogen) into the sputtering chamber along with the inert gas. diva-portal.org

When a reactive gas like oxygen (O₂) or nitrogen (N₂) is introduced, it is activated by the plasma, forming reactive species (ions and radicals). These species react not only with the sputtered lutetium atoms on the substrate to form the desired film but also directly with the surface of the lutetium target itself. diva-portal.orghzdr.de

This leads to the formation of a compound layer, such as lutetium oxide (Lu₂O₃) or lutetium nitride (LuN), on the target surface. The extent of this compound formation depends on the balance between the arrival rate of reactive gas species and the rate at which the compound is sputtered away. hzdr.de At low reactive gas flows, the target remains largely metallic. As the flow increases, the surface becomes progressively more covered by the compound. mdpi.com

This process is characterized by a distinct hysteresis behavior. As the reactive gas flow is gradually increased, the deposition rate remains high (metallic mode) until a critical flow is reached, at which point the target suddenly poisons and the rate drops to a low level (poisoned or reactive mode). If the gas flow is then decreased, the process remains in the poisoned mode until a much lower flow rate is reached, at which point it abruptly switches back to the metallic mode.

Operating in the unstable transition region between the metallic and poisoned modes is often desirable for producing stoichiometric compound films at a reasonable deposition rate. tudelft.nl However, this instability requires active process stabilization . This is typically achieved using a fast feedback control system. hzdr.de Such systems monitor a process parameter that is sensitive to the state of the target surface, such as:

Reactive gas partial pressure: A sensor monitors the pressure, and the feedback loop adjusts the gas flow to maintain a constant setpoint.

Plasma emission: The intensity of a characteristic optical emission line from the metallic lutetium atoms in the plasma is monitored. As the target poisons, this intensity drops, and the feedback system adjusts the gas flow or power to stabilize it. mdpi.com

Cathode voltage/current: The change in secondary electron emission upon compound formation alters the plasma impedance, causing a change in the target voltage at a constant current (or vice versa). svc.orgtudelft.nl This signal can be used to control the process. By regulating the pulse frequency in pulsed sputtering, for example, the peak current can be kept constant, thereby stabilizing the deposition process in the transition zone.

By employing these stabilization techniques, the hysteresis effect can be overcome, allowing for stable, repeatable deposition of high-quality lutetium compound films.

Influence of Lutetium Target Microstructure and Purity on Sputtering Performance

The performance of a Lutetium (Lu) sputtering target and the quality of the resultant thin films are critically dependent on the physical and chemical characteristics of the target material itself. aemdeposition.com Specifically, the microstructure—encompassing grain size and crystallographic orientation—and the purity level of the target are paramount factors that dictate the sputtering rate, deposition uniformity, and the functional properties of the deposited Lu films. aemdeposition.comamericanelements.comamericanelements.com Manufacturers emphasize producing targets with the highest possible density and the smallest achievable average grain sizes to optimize performance in demanding applications like semiconductor and optical coatings. americanelements.comamericanelements.com

Effects of Grain Size and Orientation on Sputtering Rate

The grain structure of a polycrystalline Lutetium target significantly influences the sputtering yield and, consequently, the film deposition rate.

Research on various metallic targets corroborates this principle. Studies on materials such as Tantalum (Ta), Nickel (Ni), and Copper (Cu) have consistently shown a direct correlation between reduced grain size and increased deposition rates. For instance, a study on Tantalum targets revealed that a target with a grain size of 36.7 μm had a deposition rate that was 60.6% higher than a target with large, centimeter-scale columnar grains. dtu.dk Similarly, research on Ni and Ni-alloy targets demonstrated that those with smaller grain sizes (30-50 μm) exhibited a 12% to 60% greater sputtering yield compared to targets with larger grains (80-100 μm). researchgate.net While the uniformity of the grain size has a significant impact on the uniformity of the deposited film, the grain size itself has little to no effect on film uniformity. aemdeposition.com

Table 1: Research Findings on the Effect of Target Grain Size on Sputtering Rate for Various Metals
Target MaterialGrain Size ComparisonObserved Effect on Sputtering Rate / YieldReference
Tantalum (Ta)36.7 µm vs. Centimeter-scale60.6% increase in film deposition rate for the smaller grain size. dtu.dk
Nickel (Ni)30-50 µm vs. 80-100 µm12% higher sputtering yield for the smaller grain size. researchgate.net
Ni20Al Alloy30-50 µm vs. 80-100 µm60% higher sputtering yield for the smaller grain size. researchgate.net
Copper (Cu)10-20 µm vs. 120-150 µmGreater sputtering yield observed for the smaller grain size. researchgate.net

Grain Orientation: The crystallographic orientation of the grains within the target also plays a role in sputtering performance. The sputtering yield is not uniform across all crystal planes because the atomic packing density varies with orientation. dtu.dk Planes with lower atomic packing density are typically sputtered more easily. In body-centered cubic (BCC) metals like Tantalum, for example, the sputtering rate varies by orientation, with the order being S(101) > S(001) > S(111), indicating that the densely packed (111) plane is the most resistant to sputtering. dtu.dk Therefore, a Lutetium target with a random crystal orientation is generally preferred to ensure a more uniform erosion rate across the target surface, preventing uneven wear and promoting a stable deposition process over time.

Impact of Impurities on Film Quality and Deposition Rate

The purity of the Lutetium sputtering target is a critical factor that directly affects both the deposition process and the final properties of the thin film. samaterials.com High-purity targets are essential for achieving consistent sputtering performance, minimizing contamination, and ensuring the quality and uniformity of the deposited coatings. samaterials.com Impurities can be broadly categorized as metallic, non-metallic (e.g., oxides), and gaseous.

Impact on Deposition Process: The presence of impurities can significantly disrupt the stability of the sputtering process. Oxide impurities are a common concern in metal targets. aemdeposition.com Lutetium oxide, for instance, has vastly different electrical conductivity and sputtering characteristics compared to metallic Lutetium. aemdeposition.com If oxide inclusions are present in the target, they can lead to non-uniform sputtering and arcing—a form of plasma discharge that can damage the substrate and the target, while also generating undesirable particulates. aemdeposition.com To mitigate this, metal targets are often produced via casting in a vacuum or an inert atmosphere to prevent oxidation. aemdeposition.com

Impact on Film Quality: Impurities from the target can be transferred into the growing film, degrading its quality and altering its intended properties.

Oxide and Nitride Impurities: Can alter the optical and electrical properties of the Lutetium film, increase its resistivity, and reduce its environmental stability.

Metallic Impurities: Even in small concentrations, unwanted metallic elements can negatively impact the film's magnetic, electrical, or optical characteristics. Studies on Lutetium-177 have shown its chemistry to be sensitive to metallic contaminants like copper, zinc, and lead, which can inhibit desired chemical reactions. sckcen.be In a thin film, such impurities could lead to the formation of unintended alloys or phases.

Gaseous Impurities: Entrapped gases like Argon (from the sputtering process itself) or reactive gases like Oxygen and Nitrogen can be released during sputtering, leading to their incorporation into the film, which can increase film stress and affect its mechanical and electrical properties.

The use of high-purity Lutetium targets (typically 99.9% or higher) minimizes these effects, leading to the deposition of dense, uniform films with predictable and repeatable properties. edge-techind.comebay.com Analytical techniques such as Glow Discharge Mass Spectrometry (GDMS) and Inductively Coupled Plasma (ICP) are used to certify the purity of the targets before use. americanelements.comamericanelements.com

Table 2: Common Impurities in Lutetium Sputtering Targets and Their Impact
Impurity TypeCommon ExamplesPotential Impact on Sputtering Process & Film QualityReference
OxidesLutetium Oxide (Lu₂O₃)Causes arcing, non-uniform sputtering, and particle generation. Increases electrical resistivity and can alter optical properties of the film. aemdeposition.com
Other MetalsFe, Cu, Zn, Pb, other Rare EarthsAlters electrical, magnetic, and optical properties. Can form undesirable intermetallic compounds, affecting film performance. sckcen.be
Non-MetalsCarbon (C), Sulfur (S)Can create defects in the film's crystal structure, affecting conductivity and mechanical integrity. scirp.org
GaseousOxygen (O), Nitrogen (N), Argon (Ar)Incorporation into the film increases internal stress, can cause brittleness, and alters electrical properties. aemdeposition.com

Advanced Characterization of Lutetium Sputtering Targets and Deposited Films

Microstructural Analysis of Lutetium Sputtering Targets

The microstructure of a lutetium sputtering target, specifically its grain size, morphology, and crystallographic orientation, plays a pivotal role in determining sputtering efficiency, deposition uniformity, and the properties of the resultant film. americanelements.com Manufacturers aim to produce targets with the highest possible density and the smallest, most uniform average grain sizes for applications in semiconductor, chemical vapor deposition (CVD), and physical vapor deposition (PVD) processes. americanelements.comsamaterials.com

Scanning Electron Microscopy (SEM) and Electron Backscatter Diffraction (EBSD) are powerful techniques for evaluating the microstructure of metallic targets. thermofisher.comresearchgate.net

Electron Backscatter Diffraction (EBSD): EBSD is a crystallographic technique conducted within an SEM that provides quantitative data on the microstructure. youtube.com It is used to create maps of the target's surface, where each point is identified by its crystal orientation. From this data, crucial parameters such as grain size distribution, grain shape (aspect ratio), and the nature of the grain boundaries can be precisely determined. thermofisher.comdtic.mil For sputtering targets, a uniform, fine-grained microstructure is typically desired to ensure a consistent erosion rate across the target surface. EBSD can quantify this uniformity, identifying regions with abnormal grain growth that could lead to non-uniform sputtering. youtube.com

Table 1: Representative Microstructural Properties of a Lutetium Sputtering Target Determined by EBSD

ParameterTypical ValueSignificance
Average Grain Size 20 - 50 µmAffects sputtering uniformity and rate. Finer grains are generally preferred.
Grain Size Distribution Narrow (Low Std. Dev.)A narrow distribution ensures consistent sputtering across the target face.
Aspect Ratio ~1 (Equiaxed)Equiaxed grains promote uniform erosion in all directions.
High-Angle Grain Boundary Fraction > 90%Indicates a fully recrystallized and stable microstructure.

The phase and texture of the lutetium target are critical parameters that influence the sputtering process and the resulting film's properties.

Phase Purity: It is crucial to confirm that the target consists of pure, single-phase lutetium, which has a hexagonal close-packed (hcp) crystal structure. EBSD is highly effective at identifying and quantifying different crystalline phases. Any presence of secondary phases, such as lutetium oxide, could lead to particle generation during sputtering and alter the stoichiometry and properties of the deposited film.

Crystallographic Orientation (Texture): Sputtering yield is dependent on the crystallographic direction relative to the incident ion beam. Therefore, the crystallographic texture of the target—the statistical distribution of grain orientations—must be controlled. thermofisher.com A target with a strong preferred orientation (a high degree of texture) will sputter anisotropically, which can be undesirable for applications requiring uniform film thickness. Conversely, a random texture or a specific, controlled texture may be engineered for certain applications. EBSD analysis generates pole figures and inverse pole figure maps that provide a complete description of the target's texture. dtic.mil

Surface Topography and Roughness Assessment of Lutetium Target Materials

The surface condition of a sputtering target directly impacts the initiation of the plasma, the sputtering rate, and the quality of the deposited film. The surface roughness is a key parameter in this regard. diva-portal.org An improperly prepared surface can lead to non-uniform erosion and particle flaking.

The surface topography is typically assessed using techniques like stylus profilometry or, for higher resolution, Atomic Force Microscopy (AFM). princeton.edu These methods provide quantitative measurements of surface roughness parameters. The goal is typically to have a smooth, polished surface with minimal roughness to ensure uniform electric fields and consistent sputtering. princeton.edu The ratio of the microscopic surface area to the geometric surface area, known as the "roughness factor," is a critical parameter. princeton.edu

Table 2: Typical Surface Roughness Parameters for a Polished Lutetium Sputtering Target

ParameterDescriptionTypical Value
Ra (Average Roughness) The arithmetic average of the absolute values of the profile height deviations from the mean line.< 0.4 µm
Rq (Root Mean Square Roughness) The root mean square average of the profile height deviations from the mean line.< 0.5 µm
Rz (Maximum Height of Profile) The average distance between the highest peak and lowest valley in five sampling lengths.< 2.0 µm

Elemental Purity and Impurity Profiling in Lutetium Sputtering Targets

The purity of the lutetium target is of paramount importance, as any impurities within the target can be transferred into the sputtered film, degrading its electrical, optical, or magnetic properties. samaterials.comeag.com High-purity targets (e.g., 99.9% to 99.999%) are required for most advanced applications. evo-chem.com Two of the most powerful techniques for certifying the purity of high-purity metals are Inductively Coupled Plasma Mass Spectrometry (ICP-MS) and Glow Discharge Mass Spectrometry (GDMS). americanelements.com

ICP-MS is a highly sensitive analytical technique used for determining the elemental composition of materials. frontiersin.org For the analysis of a solid lutetium target, a sample must first be dissolved, typically in a high-purity acid. frontiersin.org The resulting solution is then introduced into an inductively coupled plasma, which ionizes the atoms of the sample. The ions are then passed into a mass spectrometer, which separates them based on their mass-to-charge ratio, allowing for the quantification of trace and ultra-trace level impurities. nih.govcanada.ca ICP-MS is capable of detecting a wide range of elements at concentrations down to the parts-per-billion (ppb) level. researchgate.net

Table 3: Example Certificate of Analysis for High-Purity (99.99%) Lutetium via ICP-MS

Impurity ElementMaximum Concentration (ppm by weight)
Metallic Impurities
Iron (Fe)< 10
Calcium (Ca)< 10
Aluminum (Al)< 5
Silicon (Si)< 5
Nickel (Ni)< 5
Copper (Cu)< 5
Magnesium (Mg)< 5
Other Rare Earths
Thulium (Tm)< 20
Ytterbium (Yb)< 20
Erbium (Er)< 1
Yttrium (Y)< 1
Non-Metallic Impurities
Oxygen (O)< 100
Carbon (C)< 50

Glow Discharge Mass Spectrometry (GDMS) is a premier technique for the direct analysis of high-purity solid materials, including conductive metals like lutetium. eag.commat-cs.com The target sample itself is used as the cathode in a low-pressure glow discharge chamber. osram.com Argon gas is typically introduced, and a voltage is applied, creating a plasma that sputters material directly from the target's surface. The sputtered atoms are then ionized in the plasma and drawn into a high-resolution mass spectrometer for analysis. osram.com

A key advantage of GDMS is that it requires minimal sample preparation and analyzes the solid material in its native state, avoiding potential contamination from dissolution reagents. osram.com It offers exceptional sensitivity, capable of detecting impurities down to the ppb level, and provides a comprehensive survey of nearly all elements in the periodic table (from Lithium to Uranium) in a single analysis. northernanalyticallab.com This makes it ideal for certifying the purity of ultra-high purity materials (e.g., 99.999% or 5N, and 99.9999% or 6N). eag.com

Table 4: Representative GDMS Analysis of a 4N5 (99.995%) Purity Lutetium Sputtering Target

ElementConcentration (ppmw)ElementConcentration (ppmw)
Li < 0.01Ni 0.2
B < 0.01Cu 0.1
C 5Zn < 0.05
N 2As < 0.02
O 15Zr < 0.02
F < 0.05Mo < 0.05
Na 0.1Ta 2
Mg 0.1W 0.8
Al 0.3Th < 0.001
Si 1.5U < 0.001
P < 0.1Other RE < 5 (Total)
Cl 0.4
Ca 0.5
Fe 0.9

X-Ray Fluorescence (XRF)

X-ray Fluorescence (XRF) is a non-destructive analytical technique used to determine the elemental composition of materials. In the context of lutetium sputtering targets, XRF is crucial for verifying the purity of the target material and quantifying any potential impurities. iaea.org The process involves bombarding the target with high-energy X-rays, which causes the ejection of inner-shell electrons from the atoms within the sample. physlab.orgclu-in.org Electrons from higher energy shells then fill the created vacancies, and the energy difference is released in the form of fluorescent X-rays. physlab.orgclu-in.org Each element emits X-rays at a characteristic energy, allowing for their identification and quantification. physlab.orgclu-in.org

For instance, an XRF spectrometric method has been described for the analysis of lutetium oxide, where the sample is prepared as a pellet mixed with a boric acid binder. iaea.org This method can determine the concentration of other rare earth impurities such as Yttrium (Y), Erbium (Er), Ytterbium (Yb), and Thulium (Tm) with minimum determination limits in the range of 0.002 to 0.005 percent. iaea.org The ability to detect and quantify trace elements is critical, as impurities in the sputtering target can significantly impact the electrical, optical, and magnetic properties of the deposited thin films. machinerylubrication.com

Characterization of Sputtered Lutetium-Containing Thin Films

The properties of thin films deposited via sputtering are intricately linked to their structural and chemical characteristics. A suite of advanced characterization techniques is employed to provide a holistic understanding of these films.

X-ray Diffraction (XRD) for Crystallinity and Phase Identification

X-ray Diffraction (XRD) is a primary technique for investigating the crystallographic structure of sputtered thin films. By analyzing the diffraction pattern of X-rays scattered by the film, one can determine the crystal structure, identify the phases present, and assess the degree of crystallinity. researchgate.net For example, in lutetium oxide (Lu₂O₃) thin films, XRD is used to confirm the desired crystal phase, which is typically the cubic bixbyite structure for many applications. researchgate.net The analysis of diffraction peak positions and intensities allows for the calculation of lattice parameters and can reveal the presence of any secondary or impurity phases that may have formed during deposition or post-deposition annealing. researchgate.netrigaku.com The broadening of diffraction peaks can also provide information about the crystallite size and strain within the film. researchgate.net

Electron Microscopy (SEM, TEM) for Microstructure and Defect Analysis

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are powerful tools for visualizing the microstructure of thin films at high magnifications. researchgate.net SEM provides detailed information about the surface topography, grain size, and morphology of the film. researchgate.netnih.gov It is instrumental in assessing the uniformity and density of the deposited layer. researchgate.net

TEM, on the other hand, offers even higher resolution and can be used to analyze the internal structure of the film, including the crystal structure, grain boundaries, and the presence of defects such as dislocations and stacking faults. Cross-sectional TEM analysis is particularly valuable for examining the film's thickness, the interface between the film and the substrate, and the structure of multilayered films. scirp.org

Atomic Force Microscopy (AFM) for Surface Morphology and Roughness

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that provides three-dimensional information about the surface topography of a thin film. oxinst.comazom.com By scanning a sharp tip over the sample surface, AFM can generate images with nanoscale resolution, revealing details about surface roughness, grain size, and the presence of any surface defects. researchgate.netyoutube.com The quantitative data on surface roughness is critical for applications where a smooth surface is essential, such as in optical coatings or for subsequent device fabrication steps. oxinst.com AFM can be operated in different modes to probe various surface properties, including mechanical properties like adhesion and stiffness. azom.commdpi.com

Compositional Depth Profiling (e.g., XPS, SIMS, AES) for Stoichiometry and Impurities

Understanding the elemental composition and its distribution throughout the depth of the film is crucial for ensuring the desired stoichiometry and identifying any contaminants. Techniques like X-ray Photoelectron Spectroscopy (XPS), Secondary Ion Mass Spectrometry (SIMS), and Auger Electron Spectroscopy (AES) are employed for this purpose. sasj.jpspecs-group.com

These techniques, often combined with ion sputtering to progressively remove layers of the film, can provide a depth profile of the elemental composition. specs-group.comyoutube.com XPS provides information about the elemental composition and chemical states of the elements present. scirp.orgresearchgate.net For example, in Lu₂O₃ films, XPS can be used to determine the Lu:O atomic ratio and identify the presence of any sub-oxides or un-sputtered carbon contaminants. scirp.org A study on sprayed Lu₂O₃ thin films utilized XPS depth profiling to confirm that both as-deposited and annealed films were nearly stoichiometric in their inner and surface layers. scirp.orgscirp.org SIMS offers extremely high sensitivity for trace element detection, making it ideal for identifying low-level impurities that could affect device performance. sasj.jp AES provides high spatial resolution elemental analysis of the surface and near-surface regions. sasj.jp

Electrical, Optical, and Magnetic Property Measurement of Films (as relevant to applications)

The functional properties of sputtered lutetium-containing films are directly tied to their intended applications.

Electrical Properties: For applications in microelectronics, such as high-k dielectrics, the electrical properties of lutetium oxide films are of primary importance. scirp.org These properties include dielectric constant, leakage current, and breakdown voltage. mdpi.com Lutetium oxide is known for its high dielectric constant (k = 11-13) and wide bandgap (around 5.5 eV). scirp.orgscirp.org The electrical characteristics are influenced by factors such as film thickness, stoichiometry, and microstructure. mdpi.com

Optical Properties: Sputtered lutetium oxide films are often transparent in the visible and near-infrared regions, making them suitable for optical applications. researchgate.netresearchgate.net Key optical properties include the refractive index and the extinction coefficient, which can be determined from spectrophotometric measurements of transmittance and reflectance. researchgate.net For Lu₂O₃ films, a refractive index of approximately 1.84 has been reported. researchgate.netresearchgate.net

Magnetic Properties: While pure lutetium is not magnetic, lutetium-containing compounds can exhibit interesting magnetic properties. nist.gov For instance, lithium ferrite (B1171679) (LiFe₅O₈) thin films, which can be grown from sputtering targets, are of interest for spintronic devices due to their high saturation magnetization and low magnetic damping. nih.gov The magnetic properties of these films, such as coercivity and saturation magnetization, are characterized using techniques like vibrating sample magnetometry (VSM) or a superconducting quantum interference device (SQUID) magnetometer. researchgate.net

Interactive Data Tables

Table 1: Characterization Techniques for Sputtered Lutetium-Containing Thin Films

Technique Information Obtained Relevance
X-ray Diffraction (XRD)Crystal structure, phase identification, crystallinity, lattice parameters, crystallite size, strain. researchgate.netrigaku.comEnsures the correct crystal phase for desired properties.
Scanning Electron Microscopy (SEM)Surface morphology, grain size, topography, film uniformity. researchgate.netnih.govVisualizes the microstructure and surface features.
Transmission Electron Microscopy (TEM)Internal microstructure, defects, film thickness, interface analysis. scirp.orgProvides high-resolution details of the film's internal structure.
Atomic Force Microscopy (AFM)3D surface topography, roughness, grain size. oxinst.comazom.comresearchgate.netQuantifies surface smoothness, critical for many applications.
X-ray Photoelectron Spectroscopy (XPS)Elemental composition, chemical states, stoichiometry. scirp.orgresearchgate.netDetermines the chemical composition and bonding states.
Secondary Ion Mass Spectrometry (SIMS)Trace element detection, depth profiling. sasj.jpIdentifies low-level impurities with high sensitivity.
Auger Electron Spectroscopy (AES)Surface and near-surface elemental analysis. sasj.jpProvides high spatial resolution compositional information.
Electrical MeasurementsDielectric constant, leakage current, breakdown voltage. mdpi.commdpi.comCharacterizes performance for electronic applications.
Optical MeasurementsRefractive index, extinction coefficient, transmittance, reflectance. researchgate.netresearchgate.netDetermines suitability for optical coatings and devices.
Magnetic MeasurementsCoercivity, saturation magnetization. nih.govresearchgate.netEvaluates performance for magnetic and spintronic applications.

Applications of Lutetium Sputtering Targets in Advanced Technologies Strictly Excluding Clinical Human Trial Data and Medical Dosage/administration/safety

Deposition of Lutetium-Based Optical Coatings and Filters

Lutetium-based coatings are increasingly utilized in optical technologies due to their unique properties. Sputtering, a physical vapor deposition (PVD) technique, is a common method for creating these specialized layers. americanelements.com

High Refractive Index Lutetium Oxide Films

Lutetium oxide (Lu₂O₃) is a material of significant interest for optical applications due to its high refractive index. refractiveindex.info Thin films of lutetium oxide, when deposited via techniques like electron beam evaporation, exhibit excellent transparency in the visible and near-infrared spectrums. researchgate.net

Research has shown that the refractive index of Lu₂O₃ films is approximately 1.84 at a wavelength of 550 nm. researchgate.net This high refractive index is advantageous in the design and fabrication of various optical components. The dispersion of the refractive index, n(λ), and the extinction coefficient, k(λ), have been characterized across a broad spectral range from 0.2 µm to 2.5 µm. researchgate.net

Wavelength (µm)Refractive Index (n)
0.3~1.95
0.551.84
1.0~1.82
2.0~1.80
Data derived from graphical representations in published research. researchgate.net

The table above illustrates the refractive index of electron beam-deposited lutetium oxide thin films at various wavelengths.

Anti-Reflective and Protective Coatings

Anti-reflective (AR) coatings are critical for improving the efficiency of optical systems by reducing light loss from reflection. wikipedia.org These coatings consist of thin film layers with varying refractive indices that cause destructive interference for reflected light. wikipedia.org Lutetium compounds can be incorporated into these multilayer structures. While specific examples of lutetium in commercial AR coatings are not widespread, its high refractive index makes it a candidate material for inclusion in complex AR coating designs.

Protective coatings are essential for enhancing the durability of optical components. The hardness and chemical stability of lutetium-based materials make them suitable for this purpose. Lutetium oxide's resistance to corrosion in dry air contributes to its potential as a protective layer. aemdeposition.com

Fabrication of Lutetium-Containing Scintillation Materials and Radiation Detectors

Lutetium-based materials are paramount in the field of scintillation and radiation detection due to their high density and atomic number, which allows for the efficient stopping of high-energy radiation. nih.gov Sputtering is a viable method for producing thin films of these materials for various detector applications. nih.gov

Lutetium Orthosilicate (LSO) and Lutetium Yttrium Orthosilicate (LYSO) Thin Films

Lutetium Orthosilicate (LSO) and Lutetium-Yttrium Orthosilicate (LYSO) are prominent inorganic scintillators. researchgate.netwikipedia.org These materials are valued for their high light output, fast decay times, and excellent energy resolution. wikipedia.orgmade-in-china.com

The fabrication of LSO and LYSO as thin films allows for their integration into micro-imaging and other high-resolution detection systems. nih.gov Liquid phase epitaxy is one method used to grow high-quality LSO thin films. nih.gov Sputtering also presents a promising route for depositing these scintillator films.

PropertyLSOLYSO
Density (g/cm³) ~7.47.1 - 7.4
Peak Emission (nm) ~420410 - 428
Decay Time (ns) ~40≤47
Light Yield (photons/MeV) 25,000 - 30,000High
Refractive Index 1.821.82
Data compiled from multiple sources. nih.govresearchgate.netwikipedia.orgroditi.comcsimc-freqcontrol.com

The table above provides a comparison of the key scintillation properties of LSO and LYSO.

Applications in High-Energy Physics and Research Instrumentation

The exceptional properties of lutetium-based scintillators make them indispensable in high-energy physics and various research instruments. google.comamericanelements.com LSO and LYSO are frequently used in the construction of electromagnetic calorimeters in particle physics experiments. wikipedia.orgmade-in-china.com Their ability to precisely detect gamma rays is also crucial for applications like Positron Emission Tomography (PET) scanners. researchgate.net The intrinsic radioactivity of the lutetium-176 (B78081) isotope within LYSO can be utilized for energy calibration in these sensitive detectors. wikipedia.org

Integration of Lutetium in Semiconductor Devices and High-k Dielectrics

The semiconductor industry is continually seeking new materials to enable the further miniaturization of electronic components. wikipedia.org Lutetium and its compounds are being explored for their potential in advanced semiconductor devices. samaterials.comlucintel.com

High-κ dielectrics are materials with a high dielectric constant compared to silicon dioxide (SiO₂). wikipedia.org Replacing the traditional SiO₂ gate dielectric with a high-κ material allows for the fabrication of smaller transistors with lower leakage currents. wikipedia.org Lutetium oxide (Lu₂O₃) is considered a promising high-κ dielectric material. mdpi.com

Research into amorphous lanthanum lutetium oxide (LaLuO₃) thin films has shown significant potential for use as a gate dielectric. researchgate.net These films, grown by pulsed laser deposition, exhibit a high dielectric constant of approximately 32 and remain amorphous at high temperatures, which is beneficial for semiconductor manufacturing. researchgate.net

MaterialDielectric Constant (κ)Band Gap (eV)
Silicon Dioxide (SiO₂) mdpi.com 3.9~9
Lutetium Oxide (Lu₂O₃) mdpi.com ~12 - 14~5.5
Lanthanum Lutetium Oxide (LaLuO₃) researchgate.net ~325.2
Hafnium Oxide (HfO₂) mdpi.com ~25~5.7
This table presents a comparison of dielectric properties for materials relevant to semiconductor applications.

The integration of lutetium-based high-κ dielectrics, deposited via sputtering or other techniques, is a key area of research and development for future generations of CMOS and other advanced semiconductor devices. samaterials.commdpi.com

Lutetium Oxide (Lu2O3) as High-k Dielectric Layers

Lutetium oxide (Lu2O3) is a rare earth metal oxide that shows promise in the field of microelectronics. scirp.org It possesses a wide bandgap of approximately 5.5 eV, good thermal stability, and a high dielectric constant (k) ranging from 11 to 13. scirp.org These characteristics make it a potential candidate for use as a high-k gate dielectric material, which is a critical component in modern transistors. scirp.orgnih.gov

The sputtering technique can be employed to deposit thin films of lutetium oxide. sputtertargets.net These films can serve as insulating layers in electronic devices, and their quality can be improved through post-deposition annealing treatments. researchgate.net The electrical properties of sputtered aluminum oxide, another potential gate dielectric material, have been shown to be dependent on the choice of top metal electrodes, highlighting the importance of material selection in device fabrication. scholaris.ca

Table 1: Properties of Lutetium Oxide for High-k Dielectric Applications

PropertyValueSource
Bandgap ~5.5 eV scirp.org
Dielectric Constant (k) 11 - 13 scirp.org
Crystal Structure Cubic rmdinc.com

This table summarizes key properties of Lutetium Oxide relevant to its use as a high-k dielectric material.

Research into alternative high-k gate dielectrics has also explored amorphous lanthanum lutetium oxide thin films. researchgate.net These films, grown by pulsed laser deposition, have demonstrated a high dielectric constant of approximately 32 and low leakage current densities. researchgate.net

Diffusion Barriers and Interconnects in Microelectronics

The continuous miniaturization of electronic devices has driven the need for advanced materials to be used as diffusion barriers and interconnects. proterial.com Sputtering is a key technology for depositing the thin films required for these applications. proterial.com Tantalum, for example, is a material often used for sputtering targets to create barrier layers in semiconductor manufacturing. materion.com

While specific research on sputtered lutetium as a primary diffusion barrier is not as extensive as for materials like tantalum, the general category of rare earth metals and their alloys are of interest in microelectronics. qsrarematerials.com The controlled deposition of thin films via sputtering allows for the creation of precise layers that can prevent the intermixing of different materials within a microchip, a crucial function of a diffusion barrier. linde.com

Lutetium Thin Films for Spintronics and Magnetic Applications

Lutetium and its compounds exhibit interesting magnetic properties that make them suitable for applications in spintronics and magnetic data storage. qsrarematerials.comleftcom.org

Magnetic Bubble Memory Devices

Magnetic bubble memory is a type of non-volatile data storage that utilizes small, movable magnetic domains known as "bubbles" within a thin film of a magnetic material. computerhistory.org Synthetic garnets are a class of materials well-suited for creating these bubbles. computerhistory.org

Lutetium has been incorporated into garnet films for this purpose. For instance, films of (BiSmLu)3(FeAl)5O12 have been studied for their ability to support the small bubble diameters required for high-density 64Mb bubble memory devices. osti.govndl.gov.in Additionally, a small amount of lutetium is sometimes added as a dopant to gadolinium gallium garnet (GGG), which has also been used in magnetic bubble memory technology. wikipedia.org

Rare Earth-Based Magnetic Thin Films

The magnetic properties of rare earth-transition metal (RE-TM) thin films are of significant interest for spintronic applications. aps.org Sputtering is a common method for producing these films. aps.orgosti.gov The magnetic characteristics of these films can be tuned by adjusting their composition and thickness. aps.org

Research on bismuth-substituted lutetium iron garnet films has shown that their magnetic and magneto-optical properties are dependent on the level of bismuth substitution and temperature. aps.orgnih.gov Furthermore, the magnetic structures of holmium-lutetium alloys and superlattices grown by molecular beam epitaxy have been investigated, revealing helical magnetic ordering. aps.org The development of sputtering process control is crucial for creating precisely textured rare earth-transition metal magnetic films. osti.gov

Table 2: Research Findings on Lutetium-Based Magnetic Films

Film CompositionKey FindingSource
(BiSmLu)3(FeAl)5O12 Supports small bubble diameters (0.4-0.45 µm) for high-density memory. osti.gov
Bismuth-substituted lutetium iron garnet Magnetic properties are dependent on bismuth concentration and temperature. aps.orgnih.gov
Holmium-Lutetium alloys Exhibit helical magnetic structures. aps.org

This table presents key findings from research on various lutetium-containing magnetic thin films.

Development of Lutetium-Based Catalytic Coatings via Sputtering

Sputtering can be used to create catalytic coatings of lutetium and its compounds for various chemical processes. stanfordmaterials.com

Catalysts in Petroleum Refining and Chemical Synthesis

Lutetium and its compounds can act as catalysts in several industrial chemical reactions. stanfordmaterials.com Due to its stability, lutetium can be used in petroleum cracking, alkylation, hydrogenation, and polymerization processes. alfachemic.com For instance, activated Lu2O3 has been shown to be an effective catalyst for the synthesis of di(2-ethylhexyl)phthalate (DOP). alfachemic.com

While sputtering is a viable method for creating thin film catalysts, other synthesis methods are also employed. For example, lutetium-based catalysts for hydrogenation and polymerization reactions have been prepared through chemical synthesis routes. alfachemic.com A lutetium porphyrin complex has been used to catalyze the copolymerization of carbon dioxide and propylene (B89431) oxide. alfachemic.com Furthermore, lutetium texaphyrin has been identified as a photocatalyst that can trigger specific cell death pathways through biomolecular photoredox catalysis. researchgate.net

Heterogeneous Catalysis Research

Lutetium's stability makes it a candidate for use as a catalyst in various chemical reactions. alfachemic.com Thin films created from lutetium sputtering targets are utilized in research to explore and optimize catalytic processes. These films provide a well-controlled surface for studying reaction mechanisms and kinetics at a fundamental level. psi.ch

Research has shown that lutetium-based materials can act as catalysts in several types of reactions:

  • Alkylation: Activated lutetium oxide (Lu2O3) has demonstrated good catalytic effects in the synthesis of certain organic compounds. alfachemic.com
  • Hydrogenation: Lutetium-containing compounds have been used to catalyze hydrogenation reactions at room temperature. alfachemic.com
  • Polymerization: Lutetium porphyrin complexes have been shown to catalyze the copolymerization of carbon dioxide and propylene oxide. alfachemic.com
  • Petroleum Cracking: Due to its stability, lutetium is explored as a catalyst for cracking hydrocarbons in petroleum refining. alfachemic.comstanfordmaterials.comedge-techind.com
  • The use of thin films allows for precise control over the catalyst's structure and composition, which is crucial for understanding and improving its performance. psi.ch

    Lutetium as a Component in High-Temperature Superconducting Thin Films

    Lutetium is a component in some high-temperature superconducting materials. Notably, superconductivity has been observed in the Lutetium-Barium-Copper-Oxide (Lu-Ba-Cu-O) system at temperatures around 90 Kelvin (-183°C). aps.orgnih.gov While the initial discovery involved multiphase samples, further research has focused on creating thin films of these materials using techniques like sputtering. aps.org

    The substitution of lutetium into other superconducting oxide structures, such as YBa2Cu3O7, has been shown to influence the superconducting properties. For instance, the Lu-substituted oxide Y0.75Lu0.25Ba2Cu3O7 exhibits high-temperature superconductivity with zero resistance at or above 80 K. tandfonline.com The smaller unit-cell parameters of the Lu-substituted oxide are associated with the highest critical temperature (Tc) and a 100% Meissner effect, indicating bulk superconductivity. tandfonline.com

    The development of high-temperature superconducting thin films is critical for applications in areas like high-performance magnets, energy storage, and sensitive magnetic field detectors. stanfordmaterials.comwikipedia.org

    Lutetium-Doped Materials for Solid-State Lighting and Phosphors

    Lutetium-doped materials are of significant interest for applications in solid-state lighting (SSL) and as phosphors for various imaging technologies. stanfordmaterials.comnih.gov Sputtering is a key technique for producing thin films of these luminescent materials.

    Lutetium aluminum garnet (LuAG, Lu3Al5O12), when doped with activators like cerium (Ce3+) or praseodymium (Pr3+), becomes an excellent scintillator material. samaterials.comrsc.org Scintillators are materials that emit light when exposed to ionizing radiation, making them essential for medical imaging (like PET scans) and radiation detection. samaterials.comnih.gov Thin films of these materials, produced by methods including sputtering and chemical vapor deposition, can offer higher resolution in imaging applications compared to bulk crystals. nih.govnih.gov

    Key research findings in this area include:

  • LuAG:Ce Phosphors: Ce-doped LuAG is known for its intense luminescence and is used in creating white light for LED-based lighting and displays. samaterials.comrsc.org
  • LuAG:Pr Scintillators: Praseodymium-doped LuAG thin films can be used to create ultraviolet (UV) light sources when excited by an electron beam. researchgate.net
  • Lutetium Oxide Phosphors: Lutetium oxide (Lu2O3) doped with europium (Eu3+) is another promising scintillator material due to its high density and transparency. nih.gov Sputter-deposited Lu2O3:Eu3+ coatings, after thermal treatment, show excellent scintillation properties. nih.gov
  • Lutetium Oxysulfide Phosphors: Lutetium oxysulfide (Lu2O2S) is a host material for phosphors used in displays and LEDs. acs.org Doping with ions like europium and titanium can produce red and orange light, respectively. acs.org
  • Material Dopant Application Key Property
    Lutetium Aluminum Garnet (LuAG) Cerium (Ce3+) Solid-State Lighting, Scintillators High light output, stability samaterials.comrsc.org
    Lutetium Aluminum Garnet (LuAG) Praseodymium (Pr3+) UV Light Sources UV emission under electron beam excitation researchgate.net
    Lutetium Oxide (Lu2O3) Europium (Eu3+) Scintillators for X-ray Imaging High density, excellent scintillation after annealing nih.gov
    Lutetium Oxysulfide (Lu2O2S) Europium (Eu3+), Titanium (Ti) Displays, LEDs Red and orange luminescence acs.org

    Lutetium Thin Films for Corrosion-Resistant and Protective Coatings

    Lutetium and its compounds can be used to create thin films that offer protection against corrosion. aemdeposition.com While lutetium metal itself can corrode in moist air, its oxides form stable and protective layers. aemdeposition.comwikipedia.org Sputtering allows for the deposition of dense, uniform thin films that can act as a barrier against corrosive environments. azom.com

    The principle behind using thin films for corrosion resistance is to create a physical barrier that prevents the underlying metal from coming into contact with corrosive agents like water and oxygen. northwestern.edu The effectiveness of these coatings is related to their density and thickness. azom.com

    Research into anti-corrosion thin films has explored various materials, and the addition of elements like lutetium can enhance the protective properties of coatings. azom.comnorthwestern.edu For example, oxide thin films are a common choice for corrosion protection. adesis.com.tr The high stability of lutetium oxide makes it a candidate for such applications. stanfordmaterials.com

    Lutetium Targets in Isotope Production (Non-Medical Applications)

    Lutetium sputtering targets play a role in the production of specific lutetium isotopes for non-medical research applications. A key example is the use of lutetium in dating meteorites. edge-techind.com The radioactive decay of certain lutetium isotopes can be used to determine the age of ancient materials.

    The production of the radioisotope Lutetium-177 (Lu-177) is a significant application, although much of its use is in the medical field for targeted radionuclide therapy. isotopia-global.comeuropeanpharmaceuticalreview.comisotopia-global.comshinefusion.commissouri.eduuatom.orgeuronuclear.orgeuropa.eu However, the production process itself is relevant from a materials science perspective. Lu-177 is typically produced in a nuclear reactor by irradiating a target material. isotopia-global.comnih.gov

    There are two primary methods for producing Lu-177:

  • Direct Route: This involves the irradiation of an enriched Lutetium-176 (176Lu) target with neutrons. isotopia-global.comnih.gov
  • Indirect Route: This method uses an enriched Ytterbium-176 (176Yb) target, which upon neutron irradiation, transforms into Ytterbium-177 and then decays into Lu-177. isotopia-global.comshinefusion.com
  • Challenges and Future Directions in Lutetium Sputtering Target Research

    Advancements in High-Purity Lutetium Target Production

    The production of high-purity lutetium sputtering targets is the foundational step for fabricating high-performance thin films. The presence of impurities, even at trace levels, can significantly degrade the electrical, optical, and magnetic properties of the deposited films. Therefore, ongoing research is focused on developing more effective purification and manufacturing techniques.

    Overcoming Supply Chain and Raw Material Constraints for Rare Earths

    Lutetium, as a rare earth element, is subject to the geopolitical and logistical challenges that characterize the global rare earth market. China's longstanding dominance in rare earth production and processing has created significant supply chain vulnerabilities for other nations. questmetals.comrand.org This concentration of production can lead to price volatility and supply disruptions, hindering the widespread adoption of lutetium-based technologies. rand.orguvm.edu

    To mitigate these risks, efforts are underway to diversify the sources of rare earth elements. shippingandcommodityacademy.com This includes the exploration and development of new mining projects outside of China, as well as the advancement of recycling technologies to recover lutetium from end-of-life products and manufacturing scrap. questmetals.comuvm.edushippingandcommodityacademy.com However, the development of a robust secondary supply chain for rare earths is still in its early stages, with most recycling research confined to laboratory settings. questmetals.com

    Cost-Effective Manufacturing Technologies for Large-Scale Production

    The high cost associated with both the raw material and the manufacturing process is a significant barrier to the large-scale production and use of lutetium sputtering targets. lucintel.com Traditional manufacturing methods, such as hot isostatic pressing (HIP), can be energy-intensive and require expensive equipment.

    Future research is focused on developing more cost-effective manufacturing technologies. Powder metallurgy techniques, for example, offer the potential for near-net-shape fabrication, reducing material waste and subsequent machining costs. Additionally, advancements in process control and automation can help to improve manufacturing efficiency and reduce labor costs. The goal is to find a balance between production cost and the performance of the final sputtering target. lucintel.com

    Enhancing Microstructural Homogeneity and Defect Reduction in Targets

    The microstructure of a sputtering target plays a critical role in determining the properties and quality of the deposited thin film. A homogenous microstructure with fine grain size and low defect density is essential for achieving uniform erosion of the target and consistent film deposition. Inhomogeneities, such as large grains, voids, or inclusions, can lead to non-uniform sputtering rates, arcing during the deposition process, and the generation of particles that can contaminate the film.

    Advanced manufacturing techniques, such as spark plasma sintering (SPS) and other powder metallurgy routes, are being investigated to produce lutetium targets with highly controlled microstructures. These methods allow for rapid densification at lower temperatures, which can help to suppress grain growth and minimize the formation of defects. Furthermore, post-fabrication treatments, such as hot rolling and annealing, can be employed to further refine the grain structure and improve microstructural homogeneity.

    Advancements in Controlling Lutetium Film Stoichiometry and Phase Formation

    For many applications, the precise control of the stoichiometry and crystal phase of the deposited lutetium-containing film is paramount. This is particularly true for complex materials such as lutetium-based oxides, nitrides, and silicates, where slight variations in composition can lead to dramatic changes in material properties.

    Achieving precise stoichiometric control during sputtering is a significant challenge. The sputtering yields of different elements in a multi-component target can vary, leading to a film composition that differs from that of the target. This can be influenced by a variety of factors, including the sputtering gas pressure, power density, and substrate temperature.

    Future research will focus on developing a deeper understanding of the fundamental mechanisms that govern film growth in lutetium-based systems. This includes the use of in-situ monitoring techniques to provide real-time feedback on film composition and structure during the deposition process. Advanced sputtering techniques, such as reactive sputtering with precise gas flow control and co-sputtering from multiple targets, will also be crucial for achieving the desired film stoichiometry and phase.

    Development of Novel Lutetium-Based Multi-Element and Alloy Targets

    The development of novel multi-element and alloy sputtering targets containing lutetium opens up new possibilities for tailoring material properties for specific applications. By combining lutetium with other elements, it is possible to create thin films with enhanced functionalities, such as improved thermal stability, higher dielectric constants, or specific magnetic properties.

    For instance, the addition of lutetium to other rare earth elements or transition metals can lead to the formation of complex alloys with unique characteristics. The development of these new target materials requires a thorough understanding of the phase diagrams and thermodynamic properties of the corresponding alloy systems. Manufacturers face the challenge of developing these diverse target compositions while ensuring high quality and uniform coatings. transparencymarketresearch.com

    Research in this area is driven by the need for new materials in advanced electronic and optical devices. High-throughput combinatorial sputtering techniques, where the composition of the deposited film is systematically varied across a single substrate, are powerful tools for rapidly screening new alloy systems and identifying promising material compositions.

    Miniaturization and Precision Control in Lutetium Thin Film Deposition for Advanced Devices

    The continuous trend towards miniaturization in the electronics industry demands ever-increasing precision in thin film deposition processes. For advanced devices, such as next-generation transistors and high-density memory, the thickness and uniformity of the deposited lutetium-containing films must be controlled at the nanometer or even sub-nanometer scale.

    Achieving this level of precision requires not only highly uniform sputtering targets but also advanced deposition systems with precise control over all process parameters. This includes the ability to maintain a stable plasma, control the energy and flux of sputtered atoms, and precisely manipulate the substrate temperature and position.

    Future advancements in this area will likely involve the integration of sophisticated process models with real-time feedback control systems. The development of novel sputtering sources, such as high-power impulse magnetron sputtering (HiPIMS), may also offer advantages in terms of controlling the energy and ionization of the sputtered species, leading to denser and more uniform films. The ultimate goal is to enable the deposition of high-quality lutetium-based thin films with atomic-level precision, paving the way for the next generation of advanced electronic and optical devices.

    Emerging Applications for Lutetium Sputtered Films in Quantum Technologies and Novel Energy Systems

    Lutetium (Lu), the last member of the lanthanide series, possesses unique electronic and physical properties that are increasingly being harnessed for cutting-edge applications. wikipedia.org Thin films produced via lutetium sputtering are at the forefront of research in quantum technologies and the development of novel energy systems. These films offer precise control over material characteristics, enabling the fabrication of components with tailored optical, magnetic, and electrical properties.

    In the realm of quantum technologies , lutetium is a promising candidate for the development of next-generation devices. Research into quantum computing, for instance, is exploring the use of lutetium for its potential in creating stable qubits, the fundamental building blocks of quantum computers. stanfordmaterials.com Singly ionized lutetium-176 (B78081) (¹⁷⁶Lu⁺) is a particularly unique candidate for atomic clocks, a critical component of quantum metrology. quantumlah.org It features three distinct clock transitions, which could lead to extremely precise timekeeping and navigation systems. quantumlah.org The ability to create thin films of lutetium and its compounds via sputtering is crucial for integrating these materials into the complex architectures of quantum devices.

    Lutetium-sputtered films are also pivotal in advancing novel energy systems , particularly in the area of radiation detection and energy conversion. Lutetium-based scintillators, such as Lutetium Oxyorthosilicate (LSO) and Lutetium-Yttrium Oxyorthosilicate (LYSO), are renowned for their high density, fast decay times, and high light yield when exposed to gamma rays. physicsopenlab.orgadvatech-uk.co.ukacs.org These characteristics make them ideal for applications in high-energy physics and medical imaging, such as Positron Emission Tomography (PET) scanners, which are a form of energy system used for diagnostics. physicsopenlab.orgadvatech-uk.co.ukacs.org Sputtering can be employed to deposit thin layers of these scintillator materials, potentially leading to detectors with higher resolution and efficiency.

    Furthermore, lutetium compounds are being investigated for their thermoelectric properties, which could enable the conversion of waste heat into electrical energy. fhr.biz The development of efficient thermoelectric devices relies on materials with a high figure of merit (ZT), and sputtering offers a method to fabricate and optimize thin-film thermoelectric generators based on lutetium alloys.

    The table below summarizes key research findings and properties of lutetium compounds in these emerging fields.

    Application Area Lutetium Compound/Form Key Properties & Research Findings Potential Impact
    Quantum Technologies Singly ionized lutetium-176 (¹⁷⁶Lu⁺)Supports three highly stable clock transitions (848 nm, 804 nm, 577 nm). quantumlah.orgDevelopment of ultra-precise atomic clocks for advanced navigation and fundamental physics research. quantumlah.org
    Lutetium-based materialsPotential for creating stable qubits. stanfordmaterials.comAdvancements in quantum computing power and stability. stanfordmaterials.com
    Novel Energy Systems Lutetium Oxyorthosilicate (LSO:Ce)High density (7.4 g/cm³), fast decay time (~40 ns), high light yield. advatech-uk.co.ukacs.orgEnhanced resolution and efficiency in PET scanners and other gamma-ray detectors. physicsopenlab.orgadvatech-uk.co.uk
    Lutetium-Yttrium Oxyorthosilicate (LYSO:Ce)High light output, fast decay time (35-45 ns), good energy resolution. physicsopenlab.orgImproved timing and throughput in medical imaging and high-energy physics experiments. physicsopenlab.org
    Lutetium Pyrosilicate (LPS:Ce)High density and atomic number, high scintillation light yield, fast response. researchgate.netHigh-efficiency gamma detection for medical applications. researchgate.net
    Lutetium Oxysulfide (Lu₂O₂S)Dense crystal structure, efficient conversion of high-energy radiation to visible light. acs.orgSuitable for X-ray imaging, medical diagnostics, and security screening applications. acs.org

    Sustainability and Resource Management in Lutetium Target Manufacturing and Recycling

    The growing demand for lutetium in high-tech applications raises significant concerns regarding its supply chain sustainability and the environmental impact of its extraction and processing. stanfordmaterials.comaemree.com Lutetium is the rarest and most expensive of the rare earth elements (REEs), and its supply is highly concentrated, with the United States, for example, being entirely dependent on imports from China. mtech.edu This geopolitical concentration, coupled with the inherent scarcity of the element, makes resource management a critical aspect of the lutetium sputtering target lifecycle.

    The manufacturing of lutetium targets begins with the extraction of lutetium from REE minerals. This process is energy-intensive and can lead to the release of pollutants if not managed with stringent environmental controls. aemree.com Adopting sustainable extraction and refining practices is essential to mitigate the ecological footprint of lutetium production. aemree.com

    Given the high cost and supply risks associated with lutetium, recycling spent sputtering targets is not just an environmentally responsible choice but also an economic imperative. stanfordmaterials.com The sputtering process is not 100% efficient, and a significant amount of the valuable target material remains unused on the spent target. globemetal.com Specialized recycling facilities can reclaim this residual lutetium and other valuable metals from the spent targets. globemetal.commaterion.commgsrefining.com

    The recycling process for sputtering targets typically involves:

    Removal from Backing Plate : The spent target material is carefully separated from its backing plate. materion.com

    Assaying and Refining : The reclaimed material is analyzed to determine its exact composition and then purified using various chemical and metallurgical processes to recover the high-purity metal. materion.com

    Re-fabrication : The recovered lutetium can then be used to manufacture new sputtering targets, thus closing the material loop.

    The following table outlines the key challenges and strategic approaches for sustainable resource management of lutetium.

    Challenge Description Strategic Approach
    Scarcity and High Cost Lutetium is the least abundant and most expensive rare earth element, making it a critical material. aemree.commtech.eduEnhance recycling infrastructure for spent sputtering targets; invest in research for more efficient extraction techniques. stanfordmaterials.com
    Supply Chain Concentration The global supply of lutetium is dominated by a few countries, creating geopolitical and market risks. mtech.edudiscoveryalert.com.auDiversify sources of lutetium, promote domestic or allied production, and establish strategic stockpiles.
    Environmental Impact of Extraction The mining and refining of rare earth elements are energy-intensive and can produce harmful byproducts. aemree.comImplement and enforce stringent environmental regulations; invest in cleaner extraction technologies. aemree.com
    Inefficient Material Utilization The sputtering process leaves a significant portion of the target material unused. globemetal.comDevelop and implement comprehensive recycling programs for spent targets to recover and reuse valuable lutetium. globemetal.commgsrefining.com
    Radioactive Waste Management Medical and some industrial applications use radioactive lutetium isotopes, requiring specialized disposal. nih.govDevelop clear protocols for the decay, storage, and disposal of radioactive lutetium waste in compliance with regulatory standards. nih.gov

    Q & A

    Q. Categorization

    • Basic Questions: 1, 2, 5, 7, 10 (focus on experimental design and standard techniques).
    • Advanced Questions: 3, 4, 6, 8, 9 (address theoretical modeling, data contradictions, and lifecycle analysis).

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